Zirconium selenide

Band Gap Engineering Optoelectronics Near-Infrared Photodetectors

Zirconium selenide (ZrSe₂, CAS 12166-47-1) is a layered group IVB transition metal dichalcogenide (TMDC) semiconductor that adopts the 1T hexagonal crystal structure (space group P-3m1). It is characterized by an indirect band gap that ranges from approximately 0.9 eV in bulk to 1.2 eV in the monolayer limit, situating it in the near-infrared (NIR) to visible spectral region.

Molecular Formula Se2Zr
Molecular Weight 249.2 g/mol
CAS No. 12166-47-1
Cat. No. B077680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium selenide
CAS12166-47-1
Molecular FormulaSe2Zr
Molecular Weight249.2 g/mol
Structural Identifiers
SMILES[Se]=[Zr]=[Se]
InChIInChI=1S/2Se.Zr
InChIKeyHKXPEFKCXYKSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Selenide (ZrSe₂, CAS 12166-47-1) – Group IVB Transition Metal Dichalcogenide Semiconductor for Nanoelectronics and Thermoelectrics


Zirconium selenide (ZrSe₂, CAS 12166-47-1) is a layered group IVB transition metal dichalcogenide (TMDC) semiconductor that adopts the 1T hexagonal crystal structure (space group P-3m1) [1]. It is characterized by an indirect band gap that ranges from approximately 0.9 eV in bulk to 1.2 eV in the monolayer limit, situating it in the near-infrared (NIR) to visible spectral region [2]. ZrSe₂ layers are stacked via weak van der Waals interactions, enabling mechanical exfoliation down to atomically thin flakes for two-dimensional (2D) device integration [3]. Its intermediate band gap, combined with the presence of a native high-κ dielectric (ZrO₂), positions ZrSe₂ as a candidate material for next-generation nanoelectronics, optoelectronics, and thermoelectric energy conversion [2][4].

Why Substituting ZrSe₂ with Generic TMDCs (MoS₂, WS₂, HfSe₂, ZrS₂) Compromises Device Performance


Transition metal dichalcogenides (TMDCs) are not a monolithic materials class; critical electronic, structural, and chemical distinctions dictate application-specific suitability. ZrSe₂ belongs to the group IVB 1T structural family, while widely used alternatives like MoS₂ and WS₂ adopt the 2H polytype [1]. This fundamental structural divergence leads to different band gap magnitudes, indirect vs. direct nature, carrier effective masses, and native oxide chemistries [2]. Even within the 1T subfamily, isoelectronic substitution (e.g., Hf for Zr, or S for Se) alters lattice thermal conductivity, Seebeck coefficients, and achievable figure of merit (ZT) values [3]. Consequently, substituting ZrSe₂ with a generic TMDC without quantifying these property deltas can lead to suboptimal device efficiency, integration failures, or outright loss of target functionality. The following quantitative evidence establishes the specific performance boundaries where ZrSe₂ demonstrates differentiable value relative to its closest analogs.

Quantitative Differentiation Evidence for ZrSe₂ Procurement Decisions


Indirect Band Gap in ZrSe₂ (0.95 eV Bulk) vs. Direct Gap in Monolayer MoS₂/WS₂ for Optoelectronic Spectral Matching

ZrSe₂ maintains an indirect band gap from bulk (0.95 eV) to few-layer and monolayer (1.2 eV), unlike group VIB TMDCs such as MoS₂ and WS₂, which undergo an indirect-to-direct band gap transition when exfoliated to a monolayer. MoS₂ bulk exhibits an indirect band gap of ~0.9-1.3 eV, transitioning to a direct gap of ~1.8-1.9 eV in monolayer form. WS₂ shows a similar transition from an indirect bulk gap of ~1.3 eV to a direct monolayer gap. This difference in the nature of the fundamental band gap directly impacts radiative recombination efficiency and absorption/emission spectra. For applications requiring efficient light emission (e.g., LEDs, lasers), the direct gap of monolayer MoS₂/WS₂ is advantageous. Conversely, for photodetectors or solar cells where the absorption edge must be tuned precisely within the NIR/visible range without the abrupt change in oscillator strength associated with the direct-indirect crossover, the consistently indirect band gap of ZrSe₂ provides a more predictable and thickness-tunable absorption profile [1][2][3].

Band Gap Engineering Optoelectronics Near-Infrared Photodetectors TMDC Semiconductors

Lower Lattice Thermal Conductivity in Monolayer ZrSe₂ (3.23 W/m·K) vs. HfSe₂ (4.50 W/m·K) for Enhanced Thermoelectric ZT

First-principles calculations coupled with the Boltzmann transport equation reveal that monolayer ZrSe₂ exhibits a lattice thermal conductivity (κ_L) of 3.23 W/(m·K) at 300 K, which is approximately 28% lower than that of its closest structural analog, monolayer HfSe₂ (κ_L = 4.50 W/(m·K) at 300 K) [1]. This reduction in phonon-mediated heat transport in ZrSe₂ is attributed to stronger anharmonic phonon scattering arising from the lighter Zr atomic mass compared to Hf. Lower κ_L is a critical parameter for enhancing the thermoelectric figure of merit, ZT = S²σT/κ. At optimal n-type doping (carrier concentration n_opt = 7.85 × 10¹² cm⁻²) and 300 K, monolayer ZrSe₂ achieves a ZT of 1.50, while monolayer HfSe₂ reaches a ZT of 1.95 due to its significantly higher Seebeck coefficient (−413 μV/K vs. −303 μV/K) that outweighs the κ_L disadvantage [1][2]. However, under 7.5% biaxial tensile strain, the ZT of n-type monolayer ZrSe₂ can be enhanced by approximately 100% due to band degeneracy maximization, indicating a strong potential for strain-engineered performance that may not be as pronounced in HfSe₂ [3].

Thermoelectrics Thermal Management Energy Harvesting Phonon Transport

Native High-κ Dielectric (ZrO₂) in ZrSe₂ vs. Unstable Oxides in MoS₂/WS₂ for Simplified CMOS Gate Stack Integration

A critical differentiator for ZrSe₂ in nanoelectronic device fabrication is the formation of its native oxide, zirconium dioxide (ZrO₂), which is a well-established high-κ dielectric (κ ≈ 20-25). In contrast, common TMDCs like MoS₂ and WS₂ oxidize to form MoO₃ or WO₃, which are either volatile, unstable, or possess inferior dielectric properties that degrade device performance and necessitate complex ALD deposition of extrinsic high-κ layers [1]. The presence of a native, high-quality ZrO₂ layer on ZrSe₂ enables simplified gate stack fabrication and potentially superior electrostatic control in field-effect transistors (FETs). This intrinsic advantage is supported by experimental FET demonstrations on pristine ZrSe₂ flakes, which exhibit clear n-type semiconducting behavior with well-defined gate modulation, and on Cu-intercalated ZrSe₂, which shows metallic linear I_ds-V_ds characteristics, confirming the material's amenability to doping and phase engineering [2]. Ab initio quantum transport simulations further project that extremely scaled (~2 nm-wide) armchair ZrSe₂ nanoribbon p-type FETs (AC-PFETs) can achieve ON-state currents (I_ON) of up to 2.6 mA/μm at an OFF-state current of 10 nA/μm, performance metrics that are competitive with other 1T TMDC nanoribbons [3].

Nanoelectronics Field-Effect Transistors (FETs) High-κ Dielectrics CMOS Integration

Distinct Optical Phonon Frequencies and Effective Charges in ZrSe₂ vs. 2H TMDCs (MoS₂, WS₂) for Vibrational Spectroscopy Identification

Far-infrared reflection spectroscopy measurements provide quantitative differentiation of ZrSe₂ from both its group IVB analogs (HfSe₂, TiSe₂) and the more common group VIB 2H TMDCs (MoS₂, MoSe₂, WS₂, WSe₂) through their distinct optical phonon frequencies. The infrared-active E⟂c mode frequency serves as a definitive fingerprint: ZrSe₂ exhibits a characteristic frequency that is distinct from HfSe₂ due to mass differences and from MoS₂/WS₂ due to structural and bonding variations [1]. Furthermore, analysis of localized effective charges (e_l*) derived from these phonon frequencies reveals fundamental differences in bond ionicity between 1T (ZrSe₂) and 2H (MoS₂, WS₂) TMDC families [1]. Complementary Raman spectroscopy studies demonstrate that mechanical exfoliation of ZrSe₂ yields detectable Raman signals from bulk down to approximately five layers, with no observable shift in peak positions as dimensionality is reduced [2]. This thickness-independent Raman fingerprint contrasts with some 2H TMDCs where peak shifts accompany thinning, providing a robust, non-destructive method for layer number verification and material quality assessment during device fabrication and quality control processes [2].

Raman Spectroscopy Phonon Modes Material Identification Quality Control

Optimal Application Scenarios for ZrSe₂ Based on Quantified Differentiation Evidence


1. Thickness-Insensitive Near-Infrared Photodetectors and Absorbers

For photodetector arrays or solar absorbers requiring a stable absorption edge in the 0.95–1.2 eV near-infrared range, ZrSe₂ is a superior choice compared to MoS₂ or WS₂. As established in Section 3 (Evidence Item 1), ZrSe₂ maintains an indirect band gap across all thicknesses, avoiding the abrupt ~0.5-0.9 eV shift in optical gap and the change in recombination dynamics that occurs when MoS₂ or WS₂ are thinned to a monolayer. This ensures consistent device performance even with thickness variations inherent in large-area exfoliation or growth processes. Researchers procuring ZrSe₂ for NIR photodetection can anticipate more uniform quantum efficiency and spectral responsivity across a device wafer [1][2].

2. Thermoelectric Waste Heat Recovery Modules Targeting Low Lattice Thermal Conductivity

For thermoelectric generators (TEGs) designed to operate at near-room or moderate temperatures, ZrSe₂ offers a quantifiable advantage in phonon glass behavior. As shown in Section 3 (Evidence Item 2), monolayer ZrSe₂ possesses a lattice thermal conductivity of 3.23 W/m·K at 300 K, which is 28% lower than that of HfSe₂ (4.50 W/m·K). This intrinsic property, when combined with targeted n-type doping (optimal carrier concentration ~7.85 × 10¹² cm⁻²), yields a ZT of 1.50, with potential for further 100% enhancement under biaxial strain. Procurement of ZrSe₂ for thermoelectric research should be prioritized when the design objective is to minimize κ_L as a primary route to enhancing ZT, rather than relying solely on maximizing the power factor as in HfSe₂-based systems [3][4].

3. Simplified CMOS-Compatible Field-Effect Transistors (FETs) with Native High-κ Gate Dielectric

In academic and industrial research focused on 2D semiconductor logic transistors, ZrSe₂ presents a compelling case for procurement due to its native high-κ oxide, ZrO₂ (κ ≈ 20-25). As detailed in Section 3 (Evidence Item 3), this intrinsic dielectric layer eliminates the need for complex atomic layer deposition (ALD) of extrinsic high-κ materials (e.g., HfO₂ on MoS₂), simplifying the gate stack fabrication process and potentially reducing interfacial trap states. Experimental FETs on pristine ZrSe₂ already demonstrate n-type behavior, and theoretical projections for extremely scaled ZrSe₂ nanoribbon FETs indicate high I_ON performance (up to 2.6 mA/μm). Investigators aiming to reduce process variability and improve gate control in 2D transistors should consider ZrSe₂ as a platform that leverages native oxide integration [5][6].

4. Quality Control and Material Fingerprinting via Vibrational Spectroscopy

For central facilities, material suppliers, or research groups handling multiple TMDC materials, the unambiguous spectroscopic identification of ZrSe₂ is critical. As supported by Section 3 (Evidence Item 4), ZrSe₂ exhibits distinct far-infrared optical phonon frequencies (E⟂c mode) that differentiate it from both 1T analogs (HfSe₂, TiSe₂) and 2H TMDCs (MoS₂, WS₂). Furthermore, Raman spectroscopy of exfoliated ZrSe₂ flakes shows thickness-independent peak positions down to five layers, enabling reliable, non-destructive layer counting. Procuring high-purity ZrSe₂ crystals or solutions with verified Raman and IR signatures ensures that subsequent device fabrication and research efforts are based on correctly identified and quality-assured starting materials [7][8].

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